N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19(2)23(21,22)14-9-7-12(8-10-14)16(20)18-15-6-4-3-5-13(15)11-17/h3-10H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIRGKPRORJMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 2-cyanophenylamine with 4-(dimethylsulfamoyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and other computational techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfamoyl/Sulfonamide Moieties
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide)
- Key Differences: Replaces the 2-cyanophenyl group with a 4-bromophenyl-thiazole moiety.
- Biological Activity : Demonstrates NF-κB activation in TLR adjuvant screening, with prolonged signaling due to the thiazole-bromophenyl group .
- Significance : Highlights the role of aromatic substituents in modulating signaling pathways. The dimethylsulfamoyl group is retained, suggesting its importance in solubility and target interaction.
Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide)
Benzamide Derivatives with Cyano Substituents
N-(2-chloro-4-cyanophenyl)benzamide (CAS: 1402938-79-7)
Sulfonamide-Based Anticancer Agents
Compound 31 (5-Chloro-N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide)
- Key Differences : Combines a trifluoromethylphenyl-sulfamoyl group with a salicylamide scaffold.
- Biological Activity : Exhibits 51.1% PD-L1 inhibition and anti-proliferative effects against MCF7, DU-145, and PC-3 cell lines .
- Comparison : The trifluoromethyl group enhances lipophilicity, whereas the dimethylsulfamoyl group in the target compound may balance hydrophilicity and target binding.
Data Tables
Table 2: Substituent Effects on Activity and Solubility
| Substituent Type | Impact on Activity | Impact on Solubility |
|---|---|---|
| Dimethylsulfamoyl (target) | Enhances target binding via H-bonding | Moderate hydrophilicity |
| Fluorophenyl-sulfamoyl | Increases specificity for PD-L1 | Reduced due to aromatic bulk |
| Thiazole-bromophenyl | Prolongs NF-κB signaling | Low (hydrophobic) |
| Cyano group | Modulates electronic properties | Neutral (balanced lipophilicity) |
Research Findings and Implications
- Dimethylsulfamoyl vs. Aromatic Sulfamoyl Groups : The dimethylsulfamoyl group in the target compound offers a balance between solubility and steric effects compared to bulkier aromatic sulfamoyl groups (e.g., fluorophenyl or trifluoromethylphenyl), which may hinder membrane permeability .
- Role of Cyano Substituent: The 2-cyanophenyl group likely enhances π-π stacking interactions with hydrophobic enzyme pockets, a feature absent in chloro-cyano analogues .
- Therapeutic Potential: While the target compound’s specific activity remains under investigation, structural analogs like compound 50 and 31 demonstrate that sulfamoyl benzamides are promising scaffolds for immune modulation and anticancer drug development .
Biological Activity
N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of both a cyanophenyl and a dimethylsulfamoyl group allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies, and providing detailed insights into its mechanisms, efficacy, and potential applications.
Structure
This compound features a benzamide core with specific substitutions that enhance its biological activity. The functional groups contribute to its solubility and stability, which are crucial for its bioavailability.
Synthesis
The synthesis typically involves the reaction of 2-cyanophenylamine with 4-(dimethylsulfamoyl)benzoyl chloride, utilizing triethylamine as a base to neutralize hydrochloric acid produced during the reaction. This method can be scaled up using continuous flow reactors in industrial settings for improved yield and purity.
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Case Studies and Research Findings
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Inhibiting nSMase2 can reduce exosome release from cells, potentially mitigating disease progression .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis in malignant cells, highlighting its potential as an anticancer agent .
- Anti-inflammatory Properties : In vitro assays have demonstrated that this compound can reduce pro-inflammatory cytokine production in activated macrophages, suggesting its utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-cyanophenyl)-4-(methylsulfamoyl)benzamide | Methyl instead of dimethyl group | Moderate enzyme inhibition |
| N-(2-cyanophenyl)-4-(ethylsulfamoyl)benzamide | Ethyl group | Lower solubility compared to dimethyl derivative |
| N-(1-adamantylcarbamothioyl)benzamides | Adamantane moiety | Exhibits antimicrobial properties |
The dimethylsulfamoyl group enhances solubility and stability, making this compound more effective in biological applications compared to its analogs.
Q & A
Q. What are the common synthetic routes for N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling Reactions : Amide bond formation between 2-cyanophenylamine and 4-(dimethylsulfamoyl)benzoyl chloride under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Catalyst Optimization : Screening catalysts (e.g., HATU, DCC) to improve yield. High-throughput methods can identify optimal conditions (e.g., 80% yield with HATU at 0°C for 12 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide protons at δ 2.8–3.1 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% trifluoroacetic acid) assess purity (>98%) and detect impurities .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 357.08) .
Q. What initial biological screening approaches are recommended for assessing therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of HDACs (histone deacetylases) using fluorogenic substrates (e.g., IC determination via dose-response curves) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., A549 lung cancer) with positive controls (e.g., cisplatin) and vehicle controls .
- Anti-inflammatory Profiling : Measure suppression of TNF-α/IL-6 in LPS-stimulated macrophages via ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate experiments across multiple labs using standardized protocols (e.g., HDAC inhibition assays at 15–120 μmol/kg doses to assess brain-region specificity) .
- Epigenetic Context : Use chromatin immunoprecipitation (ChIP) to confirm target engagement (e.g., Ac-H3 binding to RELN/GAD67 promoters) .
- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., solvent effects, cell passage number) .
Q. What strategies improve solubility and bioavailability in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., PEGylation at the benzamide ring) or prodrug formulations (e.g., ester derivatives) .
- Co-solvent Systems : Use cyclodextrin complexes or lipid-based nanoemulsions (e.g., 20% Captisol® in PBS) to enhance aqueous solubility .
- QSPR Modeling : Predict solubility via quantitative structure-property relationships using descriptors like logP and polar surface area .
Q. What advanced methodologies elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Cryo-EM/X-ray Crystallography : Resolve binding interactions with HDAC isoforms (e.g., HDAC1/2 vs. HDAC6) .
- Kinetic Binding Studies : Surface plasmon resonance (SPR) to measure binding affinity () and dissociation rates .
- Transcriptomic Profiling : RNA-seq analysis to identify downstream gene networks affected by HDAC inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
